Cas no 17334-50-8 ((+/-)-Catechin)

(+/-)-Catechin structure
(+/-)-Catechin structure
상품 이름:(+/-)-Catechin
CAS 번호:17334-50-8
MF:C15H14O6
메가와트:290.26806
CID:175740
PubChem ID:1203

(+/-)-Catechin 화학적 및 물리적 성질

이름 및 식별자

    • 2H-1-Benzopyran-3,5,7-triol,2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R,3R)-rel-
    • cis-(±)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
    • (+/-)-Epicatechin
    • 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
    • cis-(1)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
    • Einecs 241-357-4
    • NCGC00015215-03
    • 2-(3,4-Dihydroxyphenyl)-3,5,7-chromanetriol #
    • BSPBio_000713
    • epi-?Catechin 3-?O-?gallate
    • FT-0636422
    • SB18952
    • (+)-Catechin-13C3
    • (-)-CATECHINHYDRATE
    • BDBM50479045
    • NCGC00015215-06
    • SCHEMBL10001669
    • 2-(3,4-Dihydroxyphenyl)chromane-3,5,7-triol
    • NCGC00095270-02
    • NCGC00015215-02
    • AKOS016009549
    • cis-(+/-)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
    • NS00079814
    • catechins
    • 7295-85-4
    • NCGC00015215-04
    • CS-0157109
    • Epicatechin, (+/-)-
    • AB85826
    • DTXSID10859304
    • EpCt-pl
    • NCGC00095270-01
    • HMS1664H16
    • trans-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol
    • 13392-26-2
    • 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
    • Catechin (hydrate)
    • C17590
    • AB00513926
    • MFCD00066757
    • Q51617472
    • 17334-50-8
    • FT-0604384
    • SCHEMBL19411
    • MFCD00075648
    • EC (C)
    • Epicatechol, (-)-
    • 714E3A52-14F7-4C41-BF5D-1DAA0C81FCC5
    • FT-0613995
    • 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-,(2R,3S)-rel-
    • CHEBI:23053
    • BRD-A61899133-002-02-2
    • NSC 81162
    • DL-Catechin; Racemic catechin; dl-Catechin; dl-Catechol; rac-Catechin
    • BS-15212
    • D70844
    • (?)-cis-3,3',4',5,7-Pentahydroxyflavane
    • BPBio1_000785
    • 2H-1-Benzopyran-3,5,7-triol,2-(3,4-dihydroxyphenyl)-3,4-dihydro-
    • (+)-3,3',4',5,7-Flavanpentol
    • (+/-)-Catechin
    • L-Epicatechin
    • 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
    • (-)-cis-3,3',4',5,7-Pentahydroxyflavane
    • (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol
    • Prestwick3_000817
    • FT-0614024
    • (-)-3,5,7,3',4'-PENTAHYDROXYFLAVAN
    • CHEMBL206452
    • (+)-Catechin;Cianidanol;Catechuic acid
    • trans-3,3',4',5,7-Pentahydroxyflavane
    • SY066787
    • NCGC00016415-03
    • (2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
    • (-)-epi catechin
    • 3,3',4',5,7-Pentahydroxyflavane
    • (-)epicatechin
    • Tox21_110101
    • KBio2_000639
    • KUC104404N
    • Epicatechin, primary pharmaceutical reference standard
    • GTPL12497
    • EINECS 207-710-1
    • (-)-EPICATECHIN (CONSTITUENT OF MARITIME PINE) [DSC]
    • CHEBI:90
    • BSPBio_001626
    • Kakaol
    • O10053
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
    • epi-Catechin
    • l-Acacatechin
    • 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R,3R)-
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
    • MLS001304012
    • (-)-Epicatechin
    • 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-,(2R,3R)-
    • Epicatechin
    • 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-cis)-
    • NCGC00016415-02
    • AKOS015895981
    • (2R,3R)-2-(3,4-dihydroxyphenyl)chromane-3,5,7-triol
    • 2,3-cis-epicatechin
    • 490-46-0
    • (-)-EPICATECHIN (CONSTITUENT OF GRAPE SEEDS OLIGOMERIC PROANTHOCYANIDINS)
    • NCGC00015215-01
    • L-Epicatechin ,(S)
    • SMR000156230
    • NCGC00016415-01
    • DS-3358
    • CF3BA0C2-DE1B-44AB-A4D3-800F017221BA
    • Lopac-C-1251
    • SMP1_000115
    • (-)-Epicatechin, >=90% (HPLC)
    • NCGC00017331-08
    • Spectrum2_000675
    • (-)-Epicatechin 1000 microg/mL in Acetonitrile
    • HMS1923M05
    • 2-(3,4-Dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene
    • CAS-154-23-4
    • DivK1c_006363
    • KBio2_003207
    • Spectrum_000159
    • AC-14586
    • Spectrum5_000929
    • BDBM23417
    • CCRIS 7097
    • (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-chromanetriol
    • DB12039
    • (2R,3R)-(-)-Epicatechin
    • (-)-cis-Epicatechin
    • 1ST000539
    • NSC 81161
    • .alpha. Catechin
    • SPECTRUM210206
    • Tox21_110101_1
    • l-Epicatechol
    • KSC-10-144
    • A871843
    • s4723
    • (-)-Epicatechin 1000 microg/mL in Acetone
    • UNII-34PHS7TU43
    • SPBio_000769
    • CS-3760
    • Epicatechol
    • Teacatechin I
    • Q-200001
    • (-)-EPICATECHIN [USP-RS]
    • MLS001304152
    • NS00093637
    • Colatein
    • L-EPICATECHIN [WHO-DD]
    • SCHEMBL19412
    • Oprea1_209947
    • (-)-Epicatechol
    • Prestwick_203
    • KBio2_005775
    • SDCCGMLS-0066927.P001
    • 28E
    • Spectrum3_000243
    • ACon1_001106
    • LMPK12020003
    • alpha-catechin
    • NCGC00016415-04
    • KBioGR_001538
    • HY-N0001
    • E1226
    • SpecPlus_000267
    • L(-)-Epicatechin
    • CCG-38571
    • (-)-Epicatechin, analytical standard
    • Q23050136
    • (-)-EPICATECHIN (CONSTITUENT OF MARITIME PINE)
    • KBio3_001126
    • (-)-EPICATECHIN (USP-RS)
    • 34PHS7TU43
    • BP-30203
    • KBio1_001307
    • NSC81161
    • epi-Catechol
    • Spectrum4_000949
    • (-)-Epicatechin, >=98% (HPLC), from green tea
    • BCBcMAP01_000224
    • CAS-7295-85-4
    • CAS-490-46-0
    • (-)-(2R:3R)-5,7,3',4'-Tetrahydroxyflavan-3-ol
    • CHEMBL583912
    • C09727
    • Acacatechin
    • DTXCID2025133
    • KBioSS_000639
    • (-)-EPICATECHIN(EG) (CONSTITUENT OF POWDERED DECAFFEINATED GREEN TEA EXTRACT)
    • DTXSID4045133
    • C15H14O6
    • cid_72276
    • 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene;L-Epicatechin
    • (2R-cis)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
    • Epicatechin-(-)
    • NSC-81161
    • 2H-1-Benzopyran-3,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-cis)-
    • NSC-81162
    • (.+-.)-Epicatechol
    • NSC81162
    • SCHEMBL13350313
    • DB-050100
    • DB-017858
    • 인치: InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2
    • InChIKey: PFTAWBLQPZVEMU-UHFFFAOYSA-N
    • 미소: OC1=CC=C(C2OC3=CC(=CC(O)=C3CC2O)O)C=C1O

계산된 속성

  • 정밀분자량: 290.07902
  • 동위원소 질량: 290.079
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 364
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.4
  • 토폴로지 분자 극성 표면적: 110A^2

실험적 성질

  • 색과 성상: 흰색에서 노란색 결정 분말
  • 밀도: 1.593g/cm3
  • 비등점: 630.4ºC at 760mmHg
  • 플래시 포인트: 335ºC
  • 굴절률: 1.741
  • PSA: 110.38
  • LogP: 1.54610

(+/-)-Catechin 보안 정보

  • 저장 조건:2-8°C

(+/-)-Catechin 관련 문헌

추천 기사

추천 공급업체
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Xinsi New Materials Co., Ltd